![molecular formula C10H17NO B12568687 (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 185520-26-7](/img/structure/B12568687.png)
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one has significant potential in various scientific research fields:
作用机制
The mechanism of action of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the specific substituents of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one.
Tropane alkaloids: These compounds have a similar bicyclic structure and are known for their biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
185520-26-7 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10?/m1/s1 |
InChI 键 |
FHCJGBJYGBMEJH-PVSHWOEXSA-N |
手性 SMILES |
CC1([C@@H]2CCC1(CNC2=O)C)C |
规范 SMILES |
CC1(C2CCC1(CNC2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
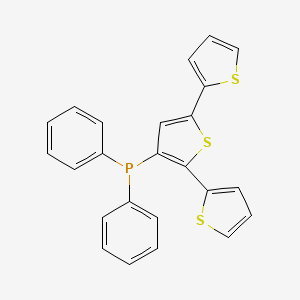
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
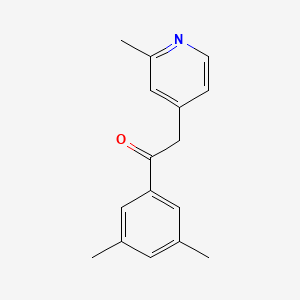
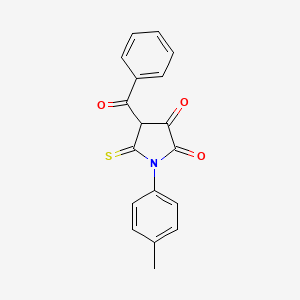
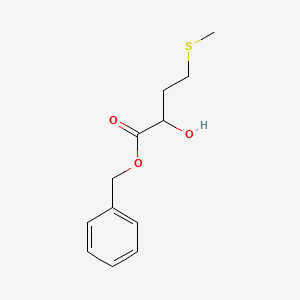
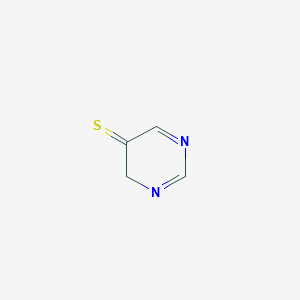

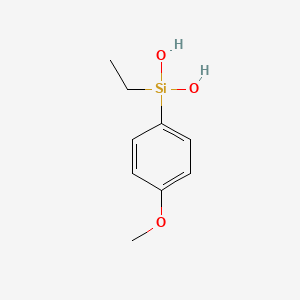

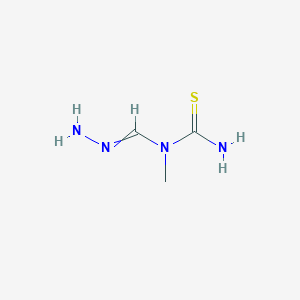
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)

